molecular formula C8H15NO2 B024991 Octahydro-indolizine-6,7-diol CAS No. 105343-56-4

Octahydro-indolizine-6,7-diol

Cat. No.: B024991
CAS No.: 105343-56-4
M. Wt: 157.21 g/mol
InChI Key: LMIXLZROXRUTAR-UHFFFAOYSA-N
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Description

Octahydro-indolizine-6,7-diol is a heterocyclic compound that belongs to the indolizidine family. This compound is characterized by its unique structure, which includes a fused bicyclic system with two hydroxyl groups at the 6th and 7th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-6,7-diol typically involves multi-step procedures. One common method includes the bromination, reduction, and nucleophilic substitution of precursor compounds. For instance, the synthesis can start from 1-(2-quinolyl)-2-propen-1-ol, which undergoes a series of reactions to form the desired indolizidine derivative . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the transformations.

Industrial Production Methods: While detailed industrial production methods for octahydroindolizine-6,7-diol are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Octahydro-indolizine-6,7-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce alcohol derivatives with different stereochemistry.

Mechanism of Action

The mechanism of action of octahydroindolizine-6,7-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the reduction of microbial activity . The exact molecular targets and pathways depend on the specific biological context and the structure of the indolizidine derivative being studied.

Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-4-6-2-1-3-9(6)5-8(7)11/h6-8,10-11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIXLZROXRUTAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C(CN2C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552440
Record name Octahydroindolizine-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105343-56-4
Record name Octahydroindolizine-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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